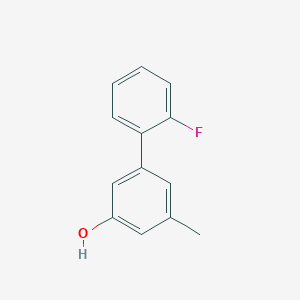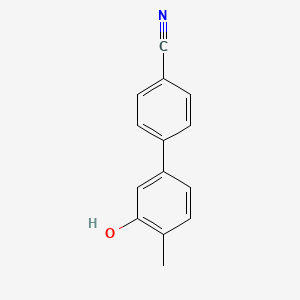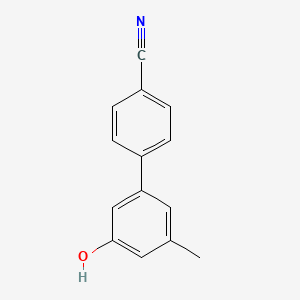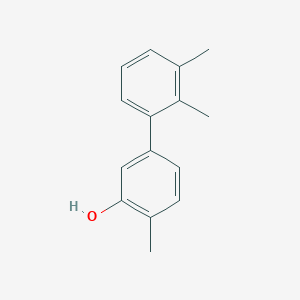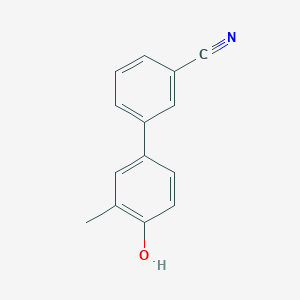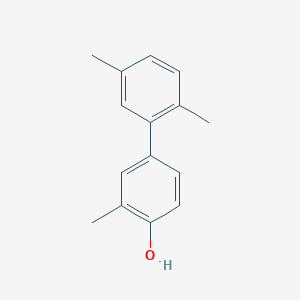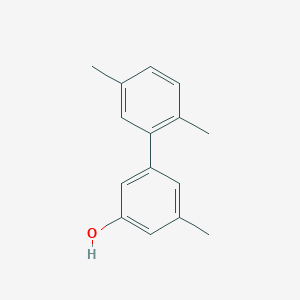
5-(4-Formylphenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Formylphenyl)-2-methylphenol, 95% (also known as 4-Formyl-2-methylphenol and 4-Formyl-2-methylbenzene-1-ol) is a compound belonging to the phenol family of organic compounds. It is an aromatic compound composed of a hydroxy group and a formyl group attached to a benzene ring. It is a white crystalline solid at room temperature and has a melting point of 130-131 °C and a boiling point of 305 °C. It is soluble in most organic solvents and is slightly soluble in water.
作用機序
The mechanism of action of 5-(4-Formylphenyl)-2-methylphenol, 95% is not well understood. However, it is thought to act as an electron acceptor, allowing it to react with other molecules and form new compounds. Additionally, it is thought to be able to react with other molecules to form more stable compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Formylphenyl)-2-methylphenol, 95% are not well understood. However, it is known to be a mild irritant to the skin and eyes, and has been reported to cause mild allergic reactions in some individuals. Additionally, it is known to be toxic to aquatic organisms and has been shown to cause genetic damage in some organisms.
実験室実験の利点と制限
The advantages of using 5-(4-Formylphenyl)-2-methylphenol, 95% in lab experiments include its availability, its low cost, and its relatively low toxicity. Additionally, it has a low boiling point and is soluble in most organic solvents, making it easy to use in a variety of reactions. However, it is also important to note that it is a mild irritant and can cause allergic reactions in some individuals.
将来の方向性
There are several potential future directions for research on 5-(4-Formylphenyl)-2-methylphenol, 95%. These include further research on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, research could be conducted on its potential toxicity to aquatic organisms, its potential for genetic damage, and its potential for use as a catalyst in organic reactions. Finally, further research could be conducted on its potential for use as a solvent for organic reactions and its potential for use in the synthesis of polymers, dyes, and other materials.
合成法
5-(4-Formylphenyl)-2-methylphenol, 95% can be synthesized by a process known as the Williamson ether synthesis. In this process, an alkoxide is reacted with an alkyl halide in the presence of a base such as sodium hydroxide. The reaction produces an ether and a salt as the two products. In the case of 5-(4-Formylphenyl)-2-methylphenol, 95%, the alkoxide is 4-formylphenol and the alkyl halide is 2-methylbenzyl bromide. The reaction is carried out at room temperature and the product is purified by recrystallization.
科学的研究の応用
5-(4-Formylphenyl)-2-methylphenol, 95% is used in a wide variety of scientific research applications. It is used in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, it is used as a catalyst in organic reactions, as a reagent for the synthesis of various organic compounds, and as a solvent for organic reactions.
特性
IUPAC Name |
4-(3-hydroxy-4-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-2-5-13(8-14(10)16)12-6-3-11(9-15)4-7-12/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYUFTLIDKHPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683704 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262000-89-4 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





